2(3H)-Furanthione, dihydro-3-methyl-
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Overview
Description
2(3H)-Furanthione, dihydro-3-methyl- is an organic compound with the molecular formula C5H8OS It belongs to the class of furan derivatives, which are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanthione, dihydro-3-methyl- typically involves the reaction of 3-methyl-2(3H)-furanone with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which is a mixture of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanthione, dihydro-3-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanthione, dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
2(3H)-Furanthione, dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanthione, dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2(3H)-Furanthione, dihydro-3-methyl- can be compared with other similar compounds, such as:
2(3H)-Furanone, dihydro-3-methyl-: This compound has a similar structure but lacks the sulfur atom, which significantly alters its chemical properties and reactivity.
3(2H)-Furanone, dihydro-2-methyl-: Another furan derivative with a different substitution pattern, leading to variations in its chemical behavior and applications.
2(3H)-Furanone, dihydro-5-methyl-: This compound has a methyl group at a different position, resulting in distinct chemical and physical properties.
Properties
CAS No. |
86633-04-7 |
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Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
3-methyloxolane-2-thione |
InChI |
InChI=1S/C5H8OS/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3 |
InChI Key |
SLKFSYLHEDIGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1=S |
Origin of Product |
United States |
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